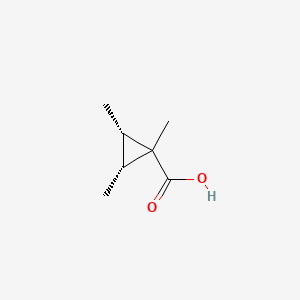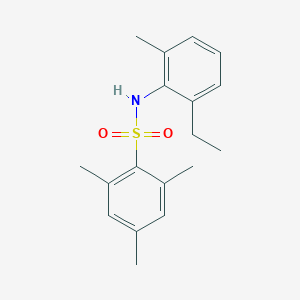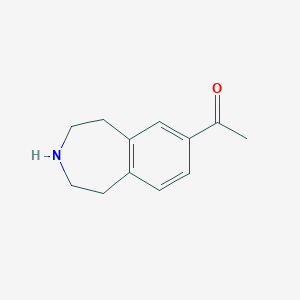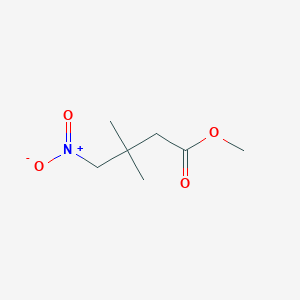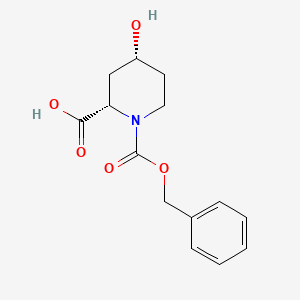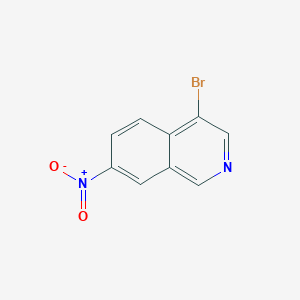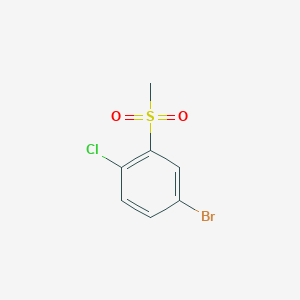
4-bromo-1-chloro-2-methanesulfonylbenzene
Vue d'ensemble
Description
4-Bromo-1-chloro-2-methanesulfonylbenzene is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzene, substituted with bromine, chlorine, and a methanesulfonyl group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-1-chloro-2-methanesulfonylbenzene involves the oxidation of (4-bromo-2-chlorophenyl)(methyl)sulfane using oxone in a mixture of methanol and water at 40°C. The reaction mixture is then concentrated, extracted with ethyl acetate, and purified by silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as oxidation and purification processes that can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-chloro-2-methanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methanesulfonyl group can be further oxidized under specific conditions.
Common Reagents and Conditions
Oxone: Used for the oxidation of (4-bromo-2-chlorophenyl)(methyl)sulfane to form this compound.
Methanol and Water: Solvents used in the oxidation reaction.
Major Products
The major product of the oxidation reaction is this compound itself, which can be further used in various chemical syntheses.
Applications De Recherche Scientifique
4-Bromo-1-chloro-2-methanesulfonylbenzene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving sulfonyl compounds.
Medicine: Exploration of its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-bromo-1-chloro-2-methanesulfonylbenzene involves its reactivity with various nucleophiles and oxidizing agents. The methanesulfonyl group is a key functional group that participates in these reactions, facilitating the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chloro-1-(methylsulfonyl)benzene: A closely related compound with similar reactivity and applications.
1-Bromo-2-chloro-4-methylbenzene: Another benzene derivative with different substituents but comparable chemical behavior.
Uniqueness
4-Bromo-1-chloro-2-methanesulfonylbenzene is unique due to the presence of both bromine and chlorine atoms along with the methanesulfonyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-bromo-1-chloro-2-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAJNZXMJKNKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


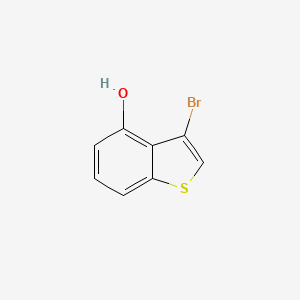
![[2-Bromo-4-(bromomethyl)phenyl]methanol](/img/structure/B3261613.png)



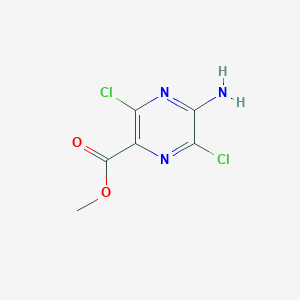
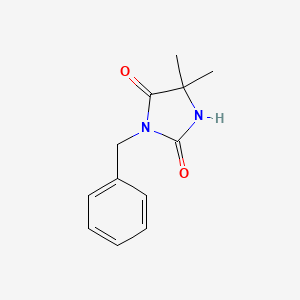
![N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3261675.png)
